2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide 2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1070961-28-2
VCID: VC11931442
InChI: InChI=1S/C19H24N2O4S/c1-21(2)19(22)14-16-4-8-17(9-5-16)20-26(23,24)13-12-15-6-10-18(25-3)11-7-15/h4-11,20H,12-14H2,1-3H3
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CCC2=CC=C(C=C2)OC
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.5 g/mol

2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide

CAS No.: 1070961-28-2

Cat. No.: VC11931442

Molecular Formula: C19H24N2O4S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide - 1070961-28-2

Specification

CAS No. 1070961-28-2
Molecular Formula C19H24N2O4S
Molecular Weight 376.5 g/mol
IUPAC Name 2-[4-[2-(4-methoxyphenyl)ethylsulfonylamino]phenyl]-N,N-dimethylacetamide
Standard InChI InChI=1S/C19H24N2O4S/c1-21(2)19(22)14-16-4-8-17(9-5-16)20-26(23,24)13-12-15-6-10-18(25-3)11-7-15/h4-11,20H,12-14H2,1-3H3
Standard InChI Key PYYJDFKPLVUCIM-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CCC2=CC=C(C=C2)OC
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CCC2=CC=C(C=C2)OC

Introduction

The compound 2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide is a synthetic organic molecule that belongs to the class of sulfonamides and acetamides. It features a combination of functional groups, including a sulfonamide moiety, a methoxy-substituted aromatic ring, and an N,N-dimethylacetamide group. These structural elements suggest potential applications in medicinal chemistry, particularly in drug design, due to the bioactive nature of sulfonamide derivatives.

Structural Features

The molecular structure of this compound can be broken down into key components:

  • Methoxyphenyl Group: The presence of a methoxy (-OCH₃) substituent on the aromatic ring enhances electron density, influencing the compound's reactivity and interaction with biological targets.

  • Ethanesulfonamide Linkage: This moiety connects the methoxyphenyl group to the central phenyl ring, providing hydrogen bonding capabilities and contributing to solubility.

  • N,N-Dimethylacetamide Group: This functional group is known for its polar nature, which can improve solubility in polar solvents and influence pharmacokinetic properties.

Synthesis

The synthesis of compounds like this typically involves multi-step reactions:

  • Formation of the Sulfonamide Moiety: Reaction between a sulfonyl chloride derivative and an amine (e.g., 4-methoxyaniline) under basic conditions.

  • Acetamide Coupling: Introduction of the N,N-dimethylacetamide group through acylation reactions involving acetic anhydride or similar reagents.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.

Applications

Sulfonamide derivatives are widely used in pharmaceuticals due to their diverse biological activities:

  • Antibacterial Agents: Many sulfonamides inhibit bacterial dihydropteroate synthase.

  • Anti-inflammatory Properties: The acetamide group can modulate inflammatory responses.

  • Potential Drug Candidates: The combination of functional groups suggests possible applications in targeting enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Chemical shifts for aromatic protons and carbons provide insights into substitution patterns.

    • Peaks corresponding to the methoxy group (-OCH₃) and dimethyl groups (-N(CH₃)₂) are diagnostic.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for sulfonamide (S=O stretching ~1150–1350 cm⁻¹) and amide (C=O stretching ~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 364 confirms molecular weight.

  • X-ray Crystallography:

    • Provides detailed information on bond angles, lengths, and crystal packing.

Comparative Data Table

PropertyValue/Details
Molecular FormulaC18H24N2O4S
Molecular Weight364.46 g/mol
Functional GroupsSulfonamide, Methoxyphenyl, N,N-Dimethylacetamide
SolubilityPolar solvents (e.g., DMSO, methanol)
Key IR BandsS=O (~1150–1350 cm⁻¹), C=O (~1650 cm⁻¹)
Biological ActivityPotential antibacterial, anti-inflammatory

Research Implications

This compound's structural features make it a promising candidate for further research in medicinal chemistry:

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to the methoxy group or acetamide moiety could enhance biological activity.

  • Pharmacokinetics:

    • The polar nature suggests favorable solubility but may require optimization for membrane permeability.

  • Drug Development:

    • Screening against bacterial or enzymatic targets could identify novel therapeutic uses.

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